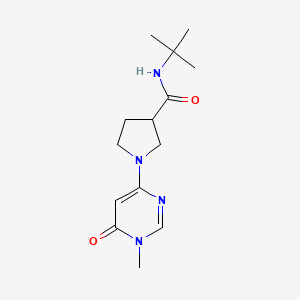![molecular formula C12H23NO2S B12227691 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12227691.png)
2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is an organic compound with the molecular formula C12H23NO2S. This compound is characterized by the presence of a cyclopentyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with 2-hydroxy-4-(methylsulfanyl)butyl acetate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-(2-hydroxy-4-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a butyl chain.
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Contains a phenylacetic acid moiety instead of an acetamide group.
Uniqueness
2-cyclopentyl-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C12H23NO2S |
|---|---|
Molecular Weight |
245.38 g/mol |
IUPAC Name |
2-cyclopentyl-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide |
InChI |
InChI=1S/C12H23NO2S/c1-16-7-6-11(14)9-13-12(15)8-10-4-2-3-5-10/h10-11,14H,2-9H2,1H3,(H,13,15) |
InChI Key |
SHBICDXVYHVNKU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CNC(=O)CC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12227608.png)

![6-{4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227613.png)
![ethyl (2E)-3-[(2-aminophenyl)amino]but-2-enoate](/img/structure/B12227617.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12227619.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12227626.png)
![4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12227633.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12227648.png)
![2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B12227651.png)
![5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12227652.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B12227663.png)
![5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227664.png)
![1-Cyclobutyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12227670.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)
